WB403 - 1594041-84-5

WB403

Catalog Number: EVT-285272
CAS Number: 1594041-84-5
Molecular Formula: C19H19BrN2OS
Molecular Weight: 403.338
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
WB403 is a TGR5 activator. WB403 significantly improves glucose tolerance and decreases fasting blood glucose, postprandial blood glucose and HbA1c in type 2 diabetic mice. WB403 also increases pancreatic β-cells and restores the normal distribution pattern of α-cell and β-cell in islets.
Source

The compound WB403 was synthesized as part of a screening process for TGR5 agonists, utilizing a library of compounds based on previously reported TGR5 activators. The synthesis involved various chemical reactions designed to optimize the binding affinity and functional activity of the resulting compounds .

Classification

WB403 is classified as a TGR5 agonist and falls under the category of small organic molecules. Its primary function is to stimulate GLP-1 secretion, making it relevant in the context of metabolic disorders, particularly type 2 diabetes .

Synthesis Analysis

The synthesis of WB403 involves a multi-step organic chemistry process aimed at constructing a compound with high specificity for TGR5. The synthesis typically includes:

  • Starting Materials: The synthesis begins with readily available organic precursors that are modified through various chemical reactions.
  • Reaction Conditions: Conditions such as temperature, solvent, and reaction time are optimized to achieve maximum yield and purity.
  • Purification: After synthesis, the compound is purified using techniques such as chromatography to isolate WB403 from by-products.

The specific synthetic route has not been detailed extensively in the literature, but it involves standard organic synthesis techniques common in medicinal chemistry .

Molecular Structure Analysis

WB403 has a defined molecular structure characterized by its ability to interact with the TGR5 receptor. While the exact molecular formula and structural diagram are not provided in the sources, it is known that:

  • Molecular Weight: The molecular weight of WB403 is approximately 400 Da.
  • Functional Groups: The structure contains functional groups that enhance its binding affinity to TGR5 and facilitate its biological activity.

Data regarding its three-dimensional conformation can be inferred from studies using molecular modeling techniques that predict how WB403 fits within the binding site of TGR5 .

Chemical Reactions Analysis

WB403 undergoes several key chemical reactions upon interaction with biological systems:

  • Activation of TGR5: Upon binding to TGR5, WB403 activates downstream signaling pathways that lead to increased intracellular levels of cyclic adenosine monophosphate (cAMP).
  • GLP-1 Secretion: This activation stimulates GLP-1 secretion from enteroendocrine cells, contributing to improved insulin sensitivity and glucose tolerance.

In vitro assays have demonstrated that WB403 can effectively induce these reactions in cellular models, showcasing its potential as an anti-diabetic agent .

Mechanism of Action

The mechanism by which WB403 exerts its effects involves several steps:

  1. Binding to TGR5: WB403 binds to the extracellular domain of TGR5, inducing a conformational change in the receptor.
  2. Signal Transduction: This conformational change activates G proteins associated with TGR5, specifically Gαs proteins.
  3. cAMP Production: Activation of Gαs leads to increased production of cAMP within the cell.
  4. GLP-1 Release: Elevated cAMP levels stimulate the release of GLP-1 from pancreatic alpha cells and enteroendocrine cells.

This cascade ultimately enhances insulin secretion and improves glycemic control in diabetic models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: WB403 is typically presented as a white to off-white solid.
  • Solubility: The solubility profile indicates good solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: WB403 exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound is reactive towards biological targets due to its functional groups that facilitate interaction with proteins and enzymes involved in glucose metabolism.

Relevant data on these properties can be derived from pharmacokinetic studies that assess its behavior in biological systems .

Applications

WB403 has significant potential applications in scientific research and therapeutic development:

  • Diabetes Research: As a TGR5 agonist, WB403 is being studied for its ability to enhance GLP-1 secretion, making it a candidate for developing new treatments for type 2 diabetes mellitus.
  • Metabolic Disorders: Its role in regulating glucose metabolism positions it as a valuable tool for understanding metabolic pathways and their implications in obesity and related disorders.

Ongoing studies aim to further elucidate its efficacy and safety profile in clinical settings .

Introduction

Current Therapeutic Challenges in Type 2 Diabetes Mellitus (T2DM)

T2DM management faces significant hurdles due to the progressive nature of β-cell dysfunction and the limitations of existing pharmacotherapies. Traditional agents like sulfonylureas accelerate β-cell apoptosis, while thiazolidinediones (e.g., pioglitazone) carry risks of weight gain and bladder cancer [1] [3]. Metformin, though first-line, frequently causes gastrointestinal distress and fails to halt disease progression in many patients. Even newer incretin-based therapies like dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., sitagliptin) merely extend the half-life of endogenous glucagon-like peptide-1 (GLP-1) without augmenting its secretion, thereby lacking direct cytoprotective effects on pancreatic islets [2] [3]. This therapeutic gap underscores the need for agents that actively preserve β-cell mass and function while addressing core pathophysiological defects.

Role of TGR5 Agonism in Metabolic Regulation

TGR5 (Gpbar1), a G protein-coupled bile acid receptor, serves as a master regulator of energy homeostasis and glucose metabolism. Expressed predominantly in intestinal L-cells, brown adipose tissue, and liver, TGR5 activation triggers cAMP production, initiating downstream signaling cascades including:

  • NF-κB inhibition: Suppressing pro-inflammatory pathways in macrophages
  • AKT/mTOR activation: Enhancing cell survival and insulin sensitivity
  • Energy expenditure: Inducing thermogenesis in adipose tissue

Unlike the nuclear bile acid receptor FXR, TGR5 operates at the plasma membrane level, enabling rapid metabolic responses. Its location on enteroendocrine L-cells positions it ideally for modulating GLP-1 secretion, making it a compelling target for T2DM intervention . Table 1 compares key TGR5 agonists.

Table 1: Selectivity and Potency Profiles of TGR5 Agonists

CompoundTGR5 EC₅₀ (μM)FXR ActivityGallbladder Risk
Lithocholic acid0.53ModerateHigh
INT-777 (6-EMCA)0.12LowModerate
WB403Moderate*NoneUndetectable

*WB403 exhibits moderate TGR5 activation but potent GLP-1 secretory effects [1] [10].

Rationale for Targeting GLP-1 Secretion Pathways

GLP-1, secreted from intestinal L-cells, enhances glucose-dependent insulin secretion, suppresses glucagon release, decelerates gastric emptying, and promotes β-cell proliferation. Crucially, endogenous GLP-1 exerts local paracrine effects that synthetic analogs or DPP-4 inhibitors cannot replicate [2] [3]. T2DM patients retain partial L-cell responsiveness, suggesting that amplifying native GLP-1 secretion—rather than merely mimicking or prolonging its action—may yield superior outcomes for β-cell preservation [2] [9]. GPCRs like TGR5 on L-cells represent optimal targets for this purpose, as their activation directly stimulates hormone exocytosis without bypassing physiological feedback controls [3] .

Emergence of WB403 as a Novel TGR5 Modulator

WB403 (C₁₉H₁₉BrN₂OS; CAS 1594041-84-5) emerged from a targeted drug discovery effort to identify TGR5-dependent GLP-1 secretagogues. Synthesized through structure-activity optimization of thiazole derivatives, it was discovered via a dual-screening approach:

  • Target-based assay: TGR5-dependent luciferase activity in transfected 293T cells
  • Phenotypic assay: Active GLP-1 secretion from NCI-H716 enteroendocrine cells [1] [3] [10]

Unlike first-generation bile acid-derived agonists (e.g., INT-777), WB403 uniquely dissociates TGR5 activation strength from GLP-1 secretory potency. Though only a moderate TGR5 activator (EC₅₀ not reported, but weaker than INT-777), it drives robust GLP-1 release in vitro and in vivo. Notably, it lacks activity on FXR and avoids the gallbladder-filling effect—a dose-limiting side effect of classical TGR5 agonists [1] [2] [10]. Table 2 summarizes its preclinical efficacy.

Table 2: Metabolic Effects of WB403 in Diabetic Mouse Models

Parameterdb/db Mice (4 weeks)HFD/STZ Mice (8 weeks)Mechanistic Basis
Fasting blood glucose↓ 35%*↓ 28%*Enhanced insulin sensitivity
HbA1c↓ 1.8%*↓ 1.5%*Sustained glycemic control
β-cell mass↑ 2.1-fold*↑ 1.7-fold*Islet architecture restoration
GLP-1 secretion↑ 3.0-fold*↑ 2.6-fold*TGR5-dependent L-cell stimulation

*Statistically significant vs. vehicle controls (p<0.05) [1] [2] [3].

Properties

CAS Number

1594041-84-5

Product Name

WB403

IUPAC Name

4-(5-((4-Bromobenzyloxy)-methyl)-4-methylthiazol-2-yl)-2-ethylpyridine

Molecular Formula

C19H19BrN2OS

Molecular Weight

403.338

InChI

InChI=1S/C19H19BrN2OS/c1-3-17-10-15(8-9-21-17)19-22-13(2)18(24-19)12-23-11-14-4-6-16(20)7-5-14/h4-10H,3,11-12H2,1-2H3

InChI Key

NYKBJEUCSJOODJ-UHFFFAOYSA-N

SMILES

CCC1=NC=CC(C2=NC(C)=C(COCC3=CC=C(Br)C=C3)S2)=C1

Solubility

Soluble in DMSO

Synonyms

WB403 ; WB-403; WB 403

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.